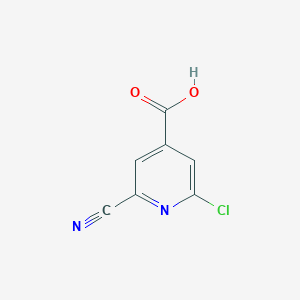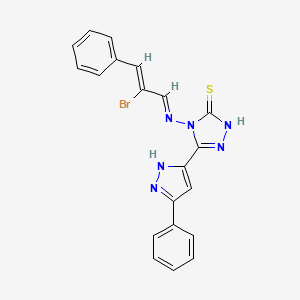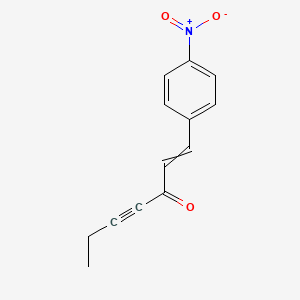
2-Chloro-6-cyanoisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-cyanoisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyanoisonicotinic acid typically involves the chlorination of 6-cyanoisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyanoisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Chloro-6-cyanoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products:
Substitution: Formation of 2-amino-6-cyanoisonicotinic acid or 2-thio-6-cyanoisonicotinic acid.
Reduction: Formation of 2-chloro-6-aminomethylisonicotinic acid.
Oxidation: Formation of 2-chloro-6-cyanopyridine-3-carboxylic acid.
科学研究应用
2-Chloro-6-cyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of anti-tuberculosis drugs, leveraging its structural similarity to isoniazid.
作用机制
The mechanism of action of 2-Chloro-6-cyanoisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound’s cyano group plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function.
相似化合物的比较
- 2-Chloroisonicotinic acid
- 6-Cyanoisonicotinic acid
- 2,6-Dichloroisonicotinic acid
Comparison: 2-Chloro-6-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to 2-chloroisonicotinic acid, the cyano group enhances its potential as an antimicrobial agent. In contrast, 6-cyanoisonicotinic acid lacks the chlorine atom, resulting in different reactivity patterns. 2,6-Dichloroisonicotinic acid, while similar, has two chlorine atoms, which may affect its solubility and interaction with biological targets .
属性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC 名称 |
2-chloro-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12) |
InChI 键 |
DRCLMCUVOXIPAM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)

![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)


